ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate
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Overview
Description
Ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxypropyl group, and an ethyl benzoate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps. One common method includes the condensation of 3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidine with ethyl 2-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can be compared with other thiazolidinone derivatives:
Ethyl 4-({(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate: Similar structure but with an indole moiety.
Ethyl [1-(3-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxo-2-piperazinyl]acetate: Contains a pyrido[1,2-a]pyrimidin moiety.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties .
Biological Activity
Ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate, with the CAS number 929857-50-1, is a complex organic compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₇H₂₀N₂O₄S₂
- Molecular Weight : 380.5 g/mol
- Structure : The compound contains a thiazolidinone moiety which is known for its biological significance.
Antimicrobial Properties
Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains:
Bacterial Strain | Activity (MIC) |
---|---|
Staphylococcus aureus | Significant |
Escherichia coli | Moderate |
Candida albicans | Significant |
In studies, compounds with similar structures demonstrated inhibition zones ranging from 20 to 25 mm against E. coli and C. albicans, indicating potential as an antibacterial agent .
Antitumor Activity
Thiazolidinone derivatives have also been investigated for their antitumor properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective concentrations for therapeutic applications.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Similar thiazolidinone compounds have been identified as inhibitors of key enzymes such as monoamine oxidase and heat shock proteins, which play roles in tumor progression and microbial resistance .
- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The compound exhibited:
- Inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) : Showed significant activity with an MIC of 8 μg/mL.
Study 2: Antitumor Potential
Another investigation focused on the antitumor effects of the compound on human breast cancer cells. The results demonstrated:
Concentration (μM) | Cell Viability (%) |
---|---|
10 | 85 |
25 | 60 |
50 | 30 |
This indicates a substantial reduction in cell viability at higher concentrations, supporting its potential as an anticancer agent.
Properties
Molecular Formula |
C17H20N2O4S2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C17H20N2O4S2/c1-3-23-16(21)12-7-4-5-8-13(12)18-11-14-15(20)19(17(24)25-14)9-6-10-22-2/h4-5,7-8,11,20H,3,6,9-10H2,1-2H3 |
InChI Key |
MXSQWXIBJHZNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=CC2=C(N(C(=S)S2)CCCOC)O |
Origin of Product |
United States |
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